Benzenamine, 3-(tributylstannyl)-
Overview
Description
Benzenamine, 3-(tributylstannyl)-, also known as 3-(tributylstannyl)aniline, is an organotin compound with the molecular formula C18H33NSn. This compound is characterized by the presence of a benzenamine (aniline) group substituted at the meta position with a tributylstannyl group. Organotin compounds are known for their applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Stille coupling reactions.
Mechanism of Action
Mode of Action
These compounds are thought to exert their effects through reductive electron transfer of the nitro group while the tin is being oxidized .
Result of Action
For example, one study found that these compounds could significantly decrease aflatoxin accumulation and colonization capacity in maize .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 3-(tributylstannyl)- typically involves the reaction of 3-bromoaniline with tributyltin hydride in the presence of a palladium catalyst. The reaction proceeds via a palladium-catalyzed stannylation process, where the bromine atom on the aniline is replaced by the tributylstannyl group. The general reaction conditions include the use of a palladium catalyst such as Pd(PPh3)4, a base like triethylamine, and a solvent such as tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
Industrial production of Benzenamine, 3-(tributylstannyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reagents are typically added in a controlled manner, and the reaction mixture is stirred continuously to ensure complete conversion of the starting materials.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 3-(tributylstannyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form simpler organotin compounds.
Coupling Reactions: It is commonly used in Stille coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles under basic conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and organohalides are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Stille coupling reactions, the major products are biaryl compounds formed by the coupling of the aryl group from Benzenamine, 3-(tributylstannyl)- with another aryl halide .
Scientific Research Applications
Benzenamine, 3-(tributylstannyl)- has several scientific research applications, including:
Organic Synthesis: Used as a reagent in Stille coupling reactions to form carbon-carbon bonds.
Material Science: Employed in the synthesis of polymers and other advanced materials.
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Catalysis: Acts as a catalyst or catalyst precursor in various organic transformations
Comparison with Similar Compounds
Benzenamine, 3-(tributylstannyl)- can be compared with other organotin compounds such as:
Tributyltin Hydride: Used as a reducing agent and in radical reactions.
Tributyltin Chloride: Employed in the synthesis of other organotin compounds.
Triphenyltin Hydride: Similar to tributyltin hydride but with phenyl groups instead of butyl groups.
The uniqueness of Benzenamine, 3-(tributylstannyl)- lies in its specific substitution pattern on the aniline ring, which makes it particularly useful in Stille coupling reactions for the synthesis of biaryl compounds .
Properties
IUPAC Name |
3-tributylstannylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N.3C4H9.Sn/c7-6-4-2-1-3-5-6;3*1-3-4-2;/h1-2,4-5H,7H2;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYGBPDRDCXDLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432697 | |
Record name | Benzenamine, 3-(tributylstannyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70432697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124742-40-1 | |
Record name | Benzenamine, 3-(tributylstannyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70432697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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